N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide
Description
N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various scientific research fields.
Properties
IUPAC Name |
N-[(6-pyridin-3-ylpyridin-3-yl)methyl]quinoxaline-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O/c26-20(15-4-6-18-19(10-15)23-9-8-22-18)25-12-14-3-5-17(24-11-14)16-2-1-7-21-13-16/h1-11,13H,12H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLHDRWVZRBGHSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)C3=CC4=NC=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline core The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Green chemistry principles are often adopted to minimize environmental impact and enhance the sustainability of the production process .
Chemical Reactions Analysis
Coupling Reactions for Bipyridine Moiety Formation
The synthesis of the bipyridine moiety in this compound typically involves transition-metal-catalyzed coupling reactions. For example:
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Suzuki Cross-Coupling : A palladium catalyst (e.g., PdCl₂(dtbpf)) enables coupling between aryl halides and boronic acids under basic conditions (e.g., K₂CO₃ in THF/water) .
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Negishi Coupling : Zinc reagents (e.g., 2-pyridyl zinc halides) react with bromopyridines in the presence of Pd(dba)₂ and XPhos ligands to form bipyridine derivatives .
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Ullmann-Type Coupling : Copper-mediated homocoupling of bromopyridines produces symmetric bipyridines, often using Zn, Cu(I), and TMEDA as co-catalysts .
Table 1: Common Coupling Methods for Bipyridine Formation
| Method | Catalyst/Conditions | Yield Range | Reference |
|---|---|---|---|
| Suzuki | PdCl₂(dtbpf), K₂CO₃, THF/water | 60–90% | |
| Negishi | Pd(dba)₂, XPhos ligand, RT | 70–85% | |
| Ullmann | CuI, TMEDA, Zn, DMF, 100°C | 50–75% |
Functional Group Modifications
The carboxamide group and aromatic rings enable further chemical transformations:
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Amide Substitution : Nucleophilic substitution (e.g., with amines or thiols) under basic conditions (e.g., NaH).
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Oxidation/Reduction :
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Oxidation : KMnO₄ in acidic conditions converts methylene bridges to carbonyl groups.
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Reduction : LiAlH₄ reduces amides to amines.
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Stability and Reactivity Trends
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pH Sensitivity : The nitrogen atoms in the rings influence ionization states, affecting solubility and reactivity under acidic/basic conditions.
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Thermal Stability : Quinoxaline derivatives generally exhibit moderate thermal stability, though exact values require empirical determination.
Scientific Research Applications
Medicinal Chemistry
N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide has shown promise in several therapeutic areas:
- Anticancer Activity : Research indicates that quinoxaline derivatives can inhibit cancer cell proliferation. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
- Antimicrobial Properties : The compound exhibits antimicrobial activity against various pathogens, suggesting its potential as an antibacterial agent. Studies have indicated effectiveness against resistant strains of bacteria, highlighting its therapeutic potential in treating infectious diseases .
- Neuropharmacological Effects : Preliminary investigations suggest that this compound may possess antidepressant and anxiolytic properties. These effects are thought to be mediated through modulation of serotonin receptors, which are crucial in the treatment of mood disorders .
Biological Research
The compound is utilized in biological studies to understand cellular processes:
- Mechanistic Studies : Its ability to interact with specific enzymes or receptors makes it valuable for elucidating biochemical pathways involved in disease processes. For instance, its role in modulating signaling pathways related to inflammation and cancer progression has been explored .
- Cellular Assays : this compound is used in various cellular assays to assess its effects on cell viability, proliferation, and apoptosis. These assays help in understanding the compound's efficacy and safety profile .
Material Science
In addition to its biological applications, the compound's unique chemical properties make it suitable for use in material science:
- Synthesis of Advanced Materials : It serves as a building block for synthesizing more complex molecules and materials with tailored properties. This application is particularly relevant in developing new drug delivery systems and nanomaterials .
Anticancer Efficacy
In a study evaluating the antiproliferative effects of quinoxaline derivatives on various cancer cell lines (MDA-MB231, PC-3), this compound demonstrated significant growth inhibition with IC50 values below 1 µM. The mechanism was linked to apoptosis induction through caspase activation and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Another study reported the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option for antibiotic-resistant infections .
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives such as:
Quinoxaline N-oxides: Known for their antimicrobial and anticancer properties.
Quinoxaline sulfonamides: Exhibiting a wide range of pharmacological activities, including anti-inflammatory and anticancer effects.
Quinoxaline triazoles: Used in developing new therapeutic agents and studying biological processes.
Uniqueness
N-([2,3’-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide stands out due to its unique combination of the bipyridinylmethyl group and the quinoxaline core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Biological Activity
N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide (CAS: 2034435-95-3) is a synthetic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of current literature and research findings.
The molecular formula of this compound is , with a molecular weight of 341.4 g/mol. The compound features a bipyridine moiety attached to a quinoxaline core, which enhances its biological activity through various mechanisms.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034435-95-3 |
| Molecular Formula | C20H15N5O |
| Molecular Weight | 341.4 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound has been shown to modulate enzyme activity and receptor interactions, leading to various cellular responses.
- Enzyme Inhibition : The compound exhibits inhibitory effects on key enzymes involved in cancer progression and inflammation.
- DNA Interaction : It can form adducts with DNA, leading to cytotoxic effects in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in tumor cells, promoting apoptosis.
Anticancer Activity
This compound has demonstrated significant anticancer properties in various studies:
- Cell Line Studies : In vitro studies have shown that this compound induces apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma cells. For instance, flow cytometry analyses indicated that it accelerates apoptosis in MCF cell lines with an IC50 value of approximately 25.72 ± 3.95 μM .
- In Vivo Studies : Animal models have confirmed the compound's efficacy in suppressing tumor growth. In experiments involving tumor-bearing mice, administration of the compound resulted in significant tumor size reduction compared to control groups .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µM |
| S. agalactiae | 75 µM |
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Case Studies and Research Findings
- Study on Anticancer Properties : A study published in MDPI highlighted the compound's ability to target hypoxic tumor environments effectively, enhancing its cytotoxicity under low oxygen conditions . This property is particularly relevant for solid tumors that often exhibit hypoxia.
- Anticonvulsant Activity : Another investigation focused on the anticonvulsant effects of quinoxaline derivatives similar to this compound, demonstrating promise for neurological applications .
- Poly(ADP-ribose) Polymerase Inhibition : The compound's structural similarities to known PARP inhibitors suggest it may also function as an inhibitor of this enzyme class, which is critical in DNA repair mechanisms and cancer therapy .
Q & A
Q. What are the key synthetic methodologies for preparing N-([2,3'-bipyridin]-5-ylmethyl)quinoxaline-6-carboxamide?
The synthesis typically involves multi-step organic reactions, including:
- Step 1 : Formation of the quinoxaline-6-carboxamide core via condensation of o-phenylenediamine derivatives with appropriate carbonyl precursors under acidic or basic conditions .
- Step 2 : Functionalization of the quinoxaline core at the 6-position using nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for bipyridinylmethyl attachment) .
- Step 3 : Purification via recrystallization or column chromatography to isolate the target compound, with yields optimized by controlling reaction temperature and solvent polarity .
Key catalysts: Pd-based catalysts for cross-coupling reactions; acids/bases for condensation.
Q. How is the structural integrity of this compound confirmed?
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., CCDC 1983315 for related quinoxaline derivatives) .
- Spectroscopic methods :
- HPLC : Purity assessment (>95% purity threshold for biological assays) .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Quantum chemical calculations : Used to predict reaction energetics and transition states (e.g., ICReDD’s reaction path search methods) .
- Machine learning : Trained on experimental datasets to predict optimal catalysts, solvents, and temperatures, reducing trial-and-error experimentation .
- In silico validation : Molecular dynamics simulations to assess stability of intermediates and byproducts .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-response standardization : Ensure consistent molar concentrations and solvent controls (e.g., DMSO ≤0.1% v/v) .
- Statistical design of experiments (DoE) : Factorial designs to isolate variables (e.g., pH, temperature) contributing to activity discrepancies .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity of observed effects .
Q. How is the compound’s reactivity with biological targets analyzed mechanistically?
- Molecular docking : Predict binding affinities to enzymes/receptors (e.g., using AutoDock Vina) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Kinetic assays : Monitor reaction rates under physiological conditions (e.g., stopped-flow spectroscopy for rapid equilibria) .
Q. What advanced separation techniques improve purity for in vivo studies?
- High-performance liquid chromatography (HPLC) : Gradient elution with C18 columns and UV detection (λ = 254 nm) .
- Membrane technologies : Nanofiltration to remove low-molecular-weight impurities .
- Chiral separation : Use of polysaccharide-based chiral stationary phases for enantiomeric resolution (if applicable) .
Experimental Design & Data Analysis
Q. How to design a robust assay for evaluating this compound’s inhibitory activity?
- Positive/negative controls : Include known inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks .
- Replicates : Triplicate measurements to assess intra-assay variability .
- Data normalization : Express activity as % inhibition relative to controls, with error propagation analysis .
Q. What statistical models are appropriate for analyzing dose-response relationships?
- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .
- ANOVA with post-hoc tests : Identify significant differences between treatment groups (p < 0.05 threshold) .
- Bootstrap resampling : Estimate confidence intervals for EC/IC values .
Theoretical & Methodological Integration
Q. How can hybrid computational-experimental workflows accelerate research?
- Feedback loops : Experimental data (e.g., kinetic rates) refine computational models, which then guide subsequent experiments .
- High-throughput screening (HTS) : Pair with virtual screening to prioritize candidate derivatives .
Q. What safety protocols are critical given the compound’s structural class?
- Toxicology profiling : Ames test for mutagenicity and hepatic microsomal stability assays .
- Handling guidelines : Use fume hoods for powder handling; LC-MS/MS monitoring for workplace exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
